molecular formula C21H26N2O2 B268501 N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamide

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamide

Cat. No. B268501
M. Wt: 338.4 g/mol
InChI Key: ZRMLDWDEUAHRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamide, also known as Boc-4-isopropylphenylalanine amide, is a synthetic compound used in scientific research. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in the study of peptide synthesis and drug development.

Mechanism of Action

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamidepylphenylalanine amide does not have a specific mechanism of action, as it is used primarily as a building block for the synthesis of peptides. However, the presence of the isopropylbenzamide moiety can confer certain properties to the resulting peptides, such as increased solubility or binding affinity.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamidepylphenylalanine amide does not have any direct biochemical or physiological effects, as it is not used as a drug itself. However, the peptides synthesized using this compound may have a wide range of effects, depending on their specific amino acid sequences and target receptors.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamidepylphenylalanine amide in lab experiments is its versatility in peptide synthesis. It can be used as a building block for a wide range of peptides, allowing for the creation of diverse peptide libraries. However, its multi-step synthesis process can be time-consuming and costly, and the resulting peptides may have limited stability or bioavailability.

Future Directions

1. Further optimization of the synthesis process to increase efficiency and reduce costs.
2. Development of novel peptides using N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamidepylphenylalanine amide as a building block, with specific target receptors and improved properties.
3. Exploration of the potential therapeutic applications of peptides synthesized using this compound, such as in the treatment of cancer or infectious diseases.
4. Investigation of the role of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamidepylphenylalanine amide in the modification of existing peptides, and its potential for improving their pharmacological properties.

Synthesis Methods

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamidepylphenylalanine amide can be synthesized through a multi-step process involving the protection of the amine and carboxylic acid functional groups, followed by coupling with the isopropylbenzamide moiety. The final product is obtained through deprotection of the amine and carboxylic acid groups.

Scientific Research Applications

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamidepylphenylalanine amide is commonly used in the study of peptide synthesis and drug development. It is used as a building block for the synthesis of peptides with specific amino acid sequences, which can be used as potential drug candidates. Additionally, it can be used to modify the properties of existing peptides, such as improving their stability or bioavailability.

properties

Product Name

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(tert-butylcarbamoyl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-14(2)15-6-8-16(9-7-15)19(24)22-18-12-10-17(11-13-18)20(25)23-21(3,4)5/h6-14H,1-5H3,(H,22,24)(H,23,25)

InChI Key

ZRMLDWDEUAHRFP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C

Origin of Product

United States

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